molecular formula C9H10FNO3 B3057218 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 777-49-1

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B3057218
CAS No.: 777-49-1
M. Wt: 199.18
InChI Key: PMUBHZTWIULNLE-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated beta-amino acid derivative of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a 4-hydroxyphenyl moiety, is a key scaffold in developing novel antimicrobial agents. Scientific studies have demonstrated that derivatives based on this core structure exhibit potent, structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group organisms and Candida auris, with some analogs showing MIC values as low as 0.5 µg/mL . The compound serves as a versatile building block for synthesizing more complex molecules, such as hydrazones and heterocyclic compounds, which can target non-conventional microbial pathways involved in cell wall biosynthesis . Furthermore, its structural similarity to 3-fluorotyrosine, a known non-proteogenic amino acid, positions it as a valuable tool for biochemical research, including the study of enzyme mechanisms and protein interactions . Researchers utilize this compound and its derivatives to explore new strategies for overcoming antimicrobial resistance. The product is supplied with a guaranteed purity of 95% or higher. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUBHZTWIULNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242954
Record name β-Amino-3-fluoro-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-49-1
Record name β-Amino-3-fluoro-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3-fluoro-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The classical approach begins with 3-fluoro-4-hydroxybenzaldehyde (CAS 64287-21-4) and malonic acid (CAS 141-82-2) in a modified Knoevenagel reaction:

Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Piperidine (5 mol%)
  • Temperature: 80°C, reflux
  • Time: 12–16 hours

This step yields (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid with 85–90% conversion efficiency. The reaction mechanism proceeds through a nucleophilic enolate intermediate, with the fluorine atom stabilizing the transition state via inductive effects.

Key Optimization Parameters

Parameter Optimal Range Impact on Yield
pH 8.5–9.0 ±15% yield
Molar Ratio (1:1.2) Aldehyde:Malonic Maximizes enolate
Oxygen Exclusion N₂ atmosphere Prevents oxidation

Catalytic Hydrogenation

The α,β-unsaturated intermediate undergoes hydrogenation to install the amino group:

Procedure

  • Dissolve (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid in ammonium hydroxide (25% w/w)
  • Add 5% Pd/C catalyst (0.5 equivalents)
  • Pressurize with H₂ (50 psi) at 40°C for 6 hours

This step achieves 70–75% yield of 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid. The palladium catalyst preferentially hydrogenates the α,β-unsaturated system without reducing the aromatic fluorine.

Acidic Hydrolysis and Purification

Final steps involve removing protecting groups and isolation:

  • Hydrolysis : 6M HCl at 110°C for 3 hours
  • Neutralization : NaOH to pH 6.8–7.2
  • Crystallization : Ethyl acetate/hexane (3:7) at −20°C

The process yields white crystalline product with ≥98% purity (HPLC). Challenges include minimizing racemization during hydrolysis, controlled by maintaining pH >6.5.

Modern Catalytic Asymmetric Synthesis

Nickel-Catalyzed Cross-Coupling

Recent advances employ nickel complexes for enantioselective synthesis:

Catalytic System

  • Ligand: (R,R)-QuinoxP*
  • Nickel source: Ni(cod)₂
  • Reductant: Mn powder
  • Solvent: THF/DMF (4:1)

Reaction Scheme
3-Fluoro-4-hydroxyphenylboronic acid + β-bromoalanine → this compound

Performance Metrics

Metric Value
Yield 82%
Enantiomeric Excess 92% ee
Turnover Frequency 450 h⁻¹

This method circumvents the need for high-pressure hydrogenation, making it preferable for oxygen-sensitive substrates.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

Large-scale manufacturing employs integrated flow reactors:

System Design

  • Reactor 1 : Knoevenagel condensation (residence time: 45 min)
  • Reactor 2 : Hydrogenation (H-Cube Pro®, 60°C)
  • Separator : Membrane-based product isolation

Economic Advantages

Parameter Batch Process Flow Process Improvement
Productivity 2.1 kg/day 3.5 kg/day +67%
Catalyst Loading 0.5 eq 0.2 eq −60%
Energy Consumption 48 MJ/kg 29 MJ/kg −40%

Quality Control Protocols

Industrial producers implement stringent analytical methods:

Critical Quality Attributes

  • Chiral Purity : Chiral HPLC (USP method)
  • Fluorine Content : ¹⁹F NMR (δ = −118 ppm)
  • Residual Solvents : GC-MS per ICH Q3C

Comparative Analysis of Preparation Methods

Synthesis Method Comparison

Method Yield ee (%) Scalability Cost Index
Traditional 68% <5 Medium 1.0
Nickel-Catalyzed 82% 92 High 1.8
Continuous Flow 74% <5 Very High 0.7

The nickel-catalyzed method excels in enantioselectivity but requires expensive ligands. Continuous-flow synthesis offers the best economic profile for large-scale production despite lower stereochemical control.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is utilized as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it valuable for developing new bioactive compounds. It can be used to synthesize derivatives with potential therapeutic properties.

Biology

In biological research, this compound plays a significant role as a bacterial metabolite. Studies have shown that it influences metabolic pathways and cellular processes. Its antioxidant properties are particularly noteworthy, as it scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Biochemical Pathways:

  • Oxidative Stress Response: The compound modulates pathways associated with oxidative stress, which is crucial in cancer biology.
  • Lipid Metabolism: It regulates lipid metabolism, preventing the transformation of macrophages into foam cells, which are implicated in atherosclerosis .

Medicine

The potential therapeutic applications of this compound are being explored in the context of anticancer treatments. Its ability to inhibit certain enzymes involved in metabolic pathways suggests that it could be developed into novel therapeutic agents targeting cancer cells .

Case Studies:
Several studies have demonstrated the compound's efficacy:

  • In vitro studies showed that it significantly reduced the viability of cancer cell lines by inducing apoptosis.
  • Animal models indicated that treatment with this compound led to reduced tumor growth rates compared to controls.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with biological targets, while the amino group can participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2)

  • Structure : Lacks the 4-hydroxyl group present in the target compound.
  • Biological Relevance : Used in studies exploring fluorine’s role in enhancing metabolic stability and membrane permeability .

(S)-3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 873-66-5)

  • Applications : Investigated as a building block for peptide mimetics due to its stereochemical configuration .

Hydroxyphenylpropanoic Acid Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure: Amino group linked via the phenyl ring rather than the propanoic acid chain.
  • Biological Activity : Demonstrated structure-dependent anticancer activity, with IC₅₀ values ranging from 2.5–50 μM against various cancer cell lines .
  • Key Difference: The amino group’s positional isomerism significantly alters receptor binding compared to the target compound .

3-Amino-3-(4-hydroxyphenyl)propanoic Acid

  • Structure : Hydroxyl group at the para position without fluorine.

Halogenated Derivatives with Additional Functional Groups

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (CAS 66-02-4)

  • Structure : Contains two iodine atoms at the 3,5 positions; larger halogens than fluorine.
  • Properties : Increased molecular weight (466.99 g/mol) and steric hindrance may limit bioavailability compared to the target compound .

3-(3-Formyl-4-hydroxyphenyl)propanoic Acid (CAS 99059-14-0)

  • Structure: Replaces the amino group with a formyl moiety.
  • Reactivity: The formyl group introduces electrophilic character, enabling participation in Schiff base formation, unlike the target compound’s nucleophilic amino group .

Key Research Findings

Fluorine’s Role: The meta-fluorine in the target compound enhances electronegativity without significant steric effects, improving interactions with aromatic residues in proteins compared to non-fluorinated analogs .

Hydroxyl Group Impact : The 4-hydroxyl group facilitates hydrogen bonding, critical for mimicking tyrosine in enzyme inhibition studies .

Synthetic Challenges: Introducing both amino and hydroxyl groups requires multi-step protection/deprotection strategies, as seen in the synthesis of related β-amino acids .

Biological Activity

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, a synthetic compound, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by an amino group, a hydroxyl group, and a fluorinated phenyl ring, which contribute to its interactions with various biological targets. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

  • Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
  • Hydrophobic Interactions : The fluoro-substituted phenyl ring can participate in hydrophobic interactions, which may influence the stability and conformation of target proteins.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, although the specific targets and mechanisms remain to be fully elucidated.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound derivatives. In vitro studies demonstrated that several derivatives exhibited significant cytotoxicity against cancer cell lines, including A549 (non-small cell lung cancer) cells. Notably:

  • Cytotoxicity : Compounds derived from this scaffold reduced A549 cell viability by approximately 50% and inhibited cell migration .
  • Selectivity : Some derivatives showed preferential toxicity towards cancerous cells compared to non-cancerous Vero cells, indicating potential for selective anticancer therapy .

Antioxidant Activity

The compound's derivatives have also been evaluated for their antioxidant properties:

  • DPPH Radical Scavenging Assay : Certain derivatives exhibited potent antioxidant activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related conditions .

Study on Anticancer Activity

A recent study focused on synthesizing various this compound derivatives. The findings included:

CompoundCell LineViability Reduction (%)Migration Inhibition
Compound 1A54950Yes
Compound 2Vero86No
Compound 3A54940Yes

This table summarizes the anticancer efficacy of different derivatives, showcasing their potential as therapeutic agents against lung cancer .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, often involving straightforward chemical reactions that yield high-purity products suitable for pharmaceutical applications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the identity and purity of synthesized compounds .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, and how do they influence its reactivity?

  • Answer : The compound features a β-amino acid backbone with a 3-fluoro-4-hydroxyphenyl substituent. The fluorine atom at the 3-position introduces electron-withdrawing effects, altering electronic density and hydrogen-bonding potential. The phenolic hydroxyl group at the 4-position enhances solubility in polar solvents and enables participation in acid-base or redox reactions. Structural characterization via NMR and X-ray crystallography is critical to confirm stereochemistry and substituent positions .

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : A plausible route involves:

  • Step 1 : Protection of the phenolic hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Step 2 : Nucleophilic substitution or Friedel-Crafts alkylation to introduce the fluorine substituent.
  • Step 3 : Enzymatic or chemical resolution to achieve enantiomeric purity.
  • Step 4 : Deprotection under mild acidic conditions.
    Reaction optimization (e.g., solvent choice, temperature) is critical to maximize yield and purity .

Q. How should researchers validate the purity of synthesized this compound?

  • Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • 1H/13C NMR : To verify structural integrity and substituent positions.
  • Melting Point Analysis : Compare with literature values (if available).
    Storage in inert atmospheres at room temperature is recommended to prevent degradation .

Advanced Research Questions

Q. What experimental approaches can elucidate the biological activity of this compound as a tyrosine derivative?

  • Answer :

  • Enzyme Inhibition Assays : Test affinity for tyrosine-processing enzymes (e.g., tyrosine hydroxylase) using fluorescence polarization or radiolabeled substrates.
  • Cellular Uptake Studies : Use radiolabeled or fluorescently tagged analogs to assess permeability in cell lines (e.g., HEK293).
  • In Silico Docking : Model interactions with target receptors (e.g., dopamine receptors) to guide mechanistic studies.
    Note: Fluorine’s electronegativity may alter binding kinetics compared to non-fluorinated analogs .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Answer : Discrepancies often arise from:

  • Solvent Systems : Test solubility in buffered aqueous solutions (pH 2–9) and organic solvents (DMSO, ethanol).
  • Aggregation States : Use dynamic light scattering (DLS) to detect micelle formation.
  • Bioavailability : Compare pharmacokinetic profiles in rodent models under standardized dosing protocols.
    Reference: Aqueous solubility is predicted to be ~410 mg/mL (log P = 0.01), but experimental validation is essential .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Answer :

  • Storage Conditions : Keep in amber vials under argon at -20°C to prevent oxidation of the phenolic group.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) at 0.1% w/v.
  • Periodic QC Checks : Monitor purity via HPLC every 6 months.
    Degradation products (e.g., defluorinated analogs) should be characterized using LC-MS/MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reported synthetic yields for this compound?

  • Answer : Conduct a Design of Experiments (DoE) to assess variables:

VariableRange TestedOptimal Condition
Reaction Temperature25–80°C50°C
Catalyst Loading1–10 mol%5 mol%
SolventDMF, THF, EtOHTHF
Statistical tools (e.g., ANOVA) identify significant factors. Reproducibility requires strict control of moisture and oxygen levels .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of fluorine on binding energy.
  • ADMET Prediction : Use tools like SwissADME to estimate toxicity and metabolic stability.
    Cross-validate with experimental IC50 values from kinase assays .

Safety and Handling

Q. What safety precautions are required when handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and dissolution.
  • Spill Management : Neutralize with bicarbonate and adsorb with vermiculite.
    Hazard codes H302 (harmful if swallowed) and H315 (skin irritation) necessitate strict protocol adherence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
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